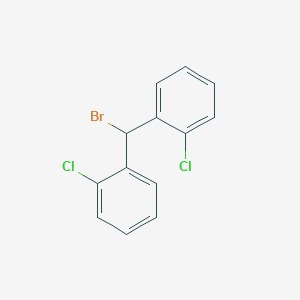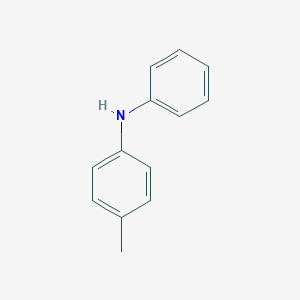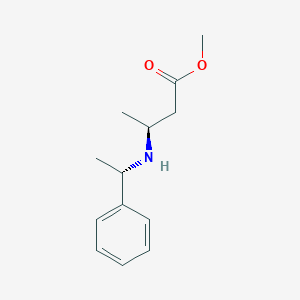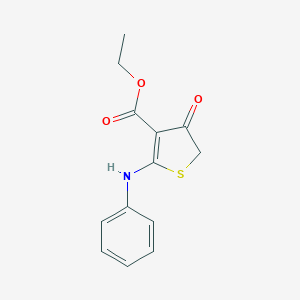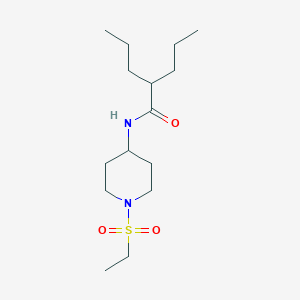
Pentanamide, N-(1-(ethylsulfonyl)-4-piperidinyl)-2-propyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pentanamide, N-(1-(ethylsulfonyl)-4-piperidinyl)-2-propyl- is a chemical compound commonly used in scientific research. It is a member of the amide family of compounds and is synthesized through a specific method.
Mécanisme D'action
Pentanamide, N-(1-(ethylsulfonyl)-4-piperidinyl)-2-propyl- acts as an inhibitor of FAAH by binding to the active site of the enzyme. This binding prevents the enzyme from degrading endocannabinoids, leading to an increase in their levels. The increased levels of endocannabinoids have been shown to have a variety of effects on the body, including pain relief, anti-inflammatory effects, and neuroprotection.
Effets Biochimiques Et Physiologiques
The increased levels of endocannabinoids resulting from the inhibition of FAAH by Pentanamide, N-(1-(ethylsulfonyl)-4-piperidinyl)-2-propyl- have been shown to have a variety of biochemical and physiological effects. These effects include pain relief, anti-inflammatory effects, and neuroprotection. Additionally, the increased levels of endocannabinoids have been linked to improvements in mood and appetite.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Pentanamide, N-(1-(ethylsulfonyl)-4-piperidinyl)-2-propyl- in lab experiments is its ability to act as a potent inhibitor of FAAH. This allows researchers to study the effects of increased endocannabinoid levels on a variety of physiological processes. However, one limitation of using this compound is that it may have off-target effects on other enzymes or receptors, which could complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for research involving Pentanamide, N-(1-(ethylsulfonyl)-4-piperidinyl)-2-propyl-. One potential direction is the development of more potent and selective inhibitors of FAAH. This could lead to the development of new treatments for pain, inflammation, and neurodegenerative diseases. Another direction for future research is the study of the effects of increased endocannabinoid levels on other physiological processes, such as immune function and cardiovascular health. Overall, Pentanamide, N-(1-(ethylsulfonyl)-4-piperidinyl)-2-propyl- has the potential to be a valuable tool for scientific research in a variety of fields.
Méthodes De Synthèse
Pentanamide, N-(1-(ethylsulfonyl)-4-piperidinyl)-2-propyl- is synthesized through a multi-step process that involves the use of various chemicals and reagents. The process begins with the reaction of 2-bromo-N-(1-(ethylsulfonyl)-4-piperidinyl)acetamide with 2-propylamine, followed by the addition of triethylamine and acetic anhydride. The resulting product is then purified through column chromatography to yield the final product.
Applications De Recherche Scientifique
Pentanamide, N-(1-(ethylsulfonyl)-4-piperidinyl)-2-propyl- is commonly used in scientific research due to its ability to act as a potent inhibitor of certain enzymes. It has been shown to inhibit the activity of the enzyme known as fatty acid amide hydrolase (FAAH), which plays a key role in the degradation of endocannabinoids. This inhibition leads to an increase in endocannabinoid levels, which has been linked to a variety of physiological effects.
Propriétés
Numéro CAS |
128960-12-3 |
|---|---|
Nom du produit |
Pentanamide, N-(1-(ethylsulfonyl)-4-piperidinyl)-2-propyl- |
Formule moléculaire |
C15H30N2O3S |
Poids moléculaire |
318.5 g/mol |
Nom IUPAC |
N-(1-ethylsulfonylpiperidin-4-yl)-2-propylpentanamide |
InChI |
InChI=1S/C15H30N2O3S/c1-4-7-13(8-5-2)15(18)16-14-9-11-17(12-10-14)21(19,20)6-3/h13-14H,4-12H2,1-3H3,(H,16,18) |
Clé InChI |
JWRIGMBBZXZABT-UHFFFAOYSA-N |
SMILES |
CCCC(CCC)C(=O)NC1CCN(CC1)S(=O)(=O)CC |
SMILES canonique |
CCCC(CCC)C(=O)NC1CCN(CC1)S(=O)(=O)CC |
Autres numéros CAS |
128960-12-3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



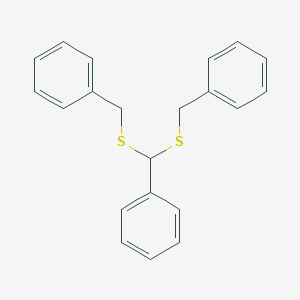
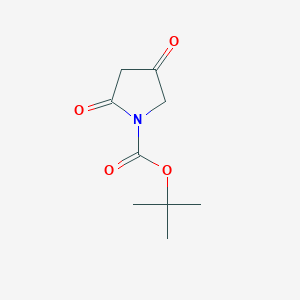
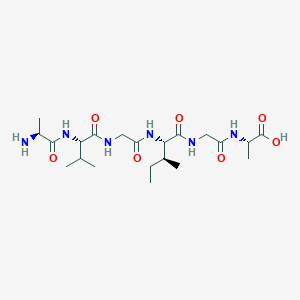
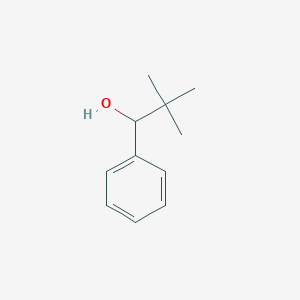
![2-Phenylimidazo[2,1-a]isoquinoline](/img/structure/B188784.png)
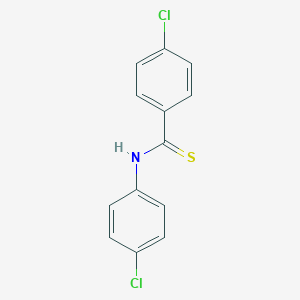
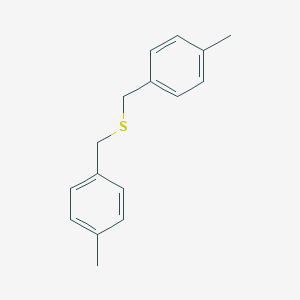
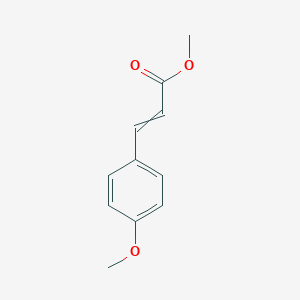
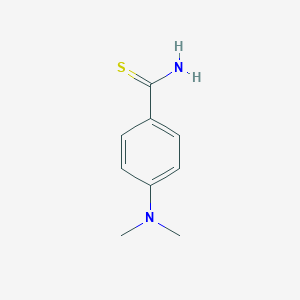
![N-[butyl(methyl)-lambda~4~-sulfanylidene]-4-methylbenzenesulfonamide](/img/structure/B188797.png)
